
Valsartan benzyl ester
Vue d'ensemble
Description
Valsartan benzyl ester is a chemical compound derived from valsartan, which is an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. This compound is an intermediate in the synthesis of valsartan and is characterized by the presence of a benzyl ester group. This compound is significant in pharmaceutical chemistry due to its role in the production of valsartan, a widely prescribed antihypertensive medication.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of valsartan benzyl ester typically involves several key steps. One common method starts with the N-alkylation of L-valine methyl ester hydrochloride with 4-bromomethyl-2’-cyanobiphenyl. The product, 4-[(2’-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl ester, is then N-acylated with valeryl chloride to form N-[(2’-cyanobiphenyl-4-yl)methyl]-N-valeryl-(L)-valine methyl ester. This intermediate is then subjected to a tetrazole ring formation catalyzed by a Lewis acid, resulting in valsartan methyl ester. Finally, the methyl ester is converted to this compound through esterification with benzyl alcohol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the high yield and purity of the final product. The process may also involve the use of automated systems to monitor and control reaction parameters, ensuring consistency and quality in the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Valsartan benzyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The benzyl ester group can be hydrolyzed under acidic or basic conditions to yield valsartan.
Reduction: Catalytic hydrogenation can be used to remove the benzyl ester group, converting it to valsartan.
Substitution: The benzyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Alkali metal hydroxides (e.g., sodium hydroxide) or acids (e.g., hydrochloric acid) are commonly used.
Reduction: Catalysts such as palladium on carbon or Raney nickel are used in the presence of hydrogen gas.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Valsartan
Reduction: Valsartan
Substitution: Various substituted valsartan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Valsartan benzyl ester is a chemical compound with the molecular formula C31H35N5O3 and a molecular weight of 525.6 g/mol . It is also known by other names, such as (S)-benzyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate and L-Valine, N-(1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, phenylmethyl ester .
Scientific Research Applications
this compound is primarily used in the synthesis and analysis of valsartan, a widely prescribed angiotensin II receptor antagonist used to treat hypertension and related cardiovascular conditions . this compound is an intermediate in the preparation of valsartan .
- As an Intermediate in Valsartan Synthesis: this compound is created through the reaction of 2'-tetrazolylbiphenyl-4-carbaldehyde with (L)-valine benzyl ester hydrochloride in the presence of sodium cyanoborohydride, followed by acylation with valeryl chloride . The benzyl ester group is then removed via catalytic hydrogenation to yield valsartan .
- Impurity profiling: this compound is used as a reference standard for identifying and quantifying impurities in valsartan drug products . It helps in meeting the requirements of drug legislation, FDA guidelines, and pharmacopoeial standards .
- Analytical techniques: this compound is utilized in various analytical techniques to determine valsartan in pharmaceutical formulations . These techniques include UV spectrophotometry, second derivative spectrophotometry, and high-performance liquid chromatography .
- Valsartan and its benefits: Valsartan is effective in treating hypertension and related conditions, often better tolerated than ACE inhibitors, with fewer side effects like cough and angioedema . Studies like VALUE, VALIANT, and VAL-Heft have demonstrated its clinical benefits .
Mécanisme D'action
Valsartan benzyl ester itself does not have a direct mechanism of action as it is an intermediate compound. its conversion to valsartan, an angiotensin II receptor antagonist, involves blocking the angiotensin II type 1 receptor. This prevents angiotensin II from binding to the receptor, thereby inhibiting vasoconstriction, aldosterone release, and other hypertensive effects. This leads to reduced blood pressure, decreased cardiac workload, and improved heart function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Telmisartan benzyl ester
- Candesartan benzyl ester
- Olmesartan benzyl ester
- Irbesartan benzyl ester
Uniqueness
Valsartan benzyl ester is unique due to its specific structure and the presence of a benzyl ester group, which is crucial for its role as an intermediate in the synthesis of valsartan. Compared to other similar compounds, this compound is specifically tailored for the production of valsartan, which has distinct pharmacological properties and therapeutic applications .
Activité Biologique
Valsartan benzyl ester is a derivative of valsartan, an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension and heart failure. Understanding the biological activity of this compound is crucial for evaluating its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
This compound is characterized by its structural modification of valsartan, which enhances its pharmacokinetic properties. The compound contains a benzyl ester group that can be hydrolyzed to release valsartan, thereby influencing its bioavailability and therapeutic efficacy.
Valsartan functions primarily by blocking the angiotensin II receptor type 1 (AT1), which leads to:
- Vasodilation : Reduction in vascular resistance, resulting in lower blood pressure.
- Decreased Aldosterone Secretion : This leads to reduced sodium and water retention, further aiding in blood pressure control.
- Cardioprotective Effects : By inhibiting the RAAS (renin-angiotensin-aldosterone system), valsartan helps prevent ventricular hypertrophy and improves cardiac function in heart failure patients .
Biological Activity
The biological activity of this compound can be summarized through various studies examining its pharmacological effects:
- Antihypertensive Effects : Clinical trials have demonstrated that valsartan effectively lowers blood pressure in patients with hypertension. The ester form may exhibit altered absorption characteristics, potentially enhancing therapeutic outcomes .
- Cardiac Function Improvement : Research indicates that valsartan can improve left ventricular function in heart failure patients by reducing afterload and increasing cardiac output .
- Metabolic Stability : The benzyl ester enhances the metabolic stability of valsartan, allowing for prolonged action and reduced frequency of dosing. Studies show that valsartan is minimally metabolized in the liver, with a significant portion excreted unchanged .
Case Studies
Several case studies highlight the clinical relevance of valsartan and its derivatives:
- Study on Heart Failure Patients : A randomized controlled trial involving heart failure patients showed that valsartan significantly reduced hospitalizations related to heart failure compared to placebo, demonstrating its efficacy in a clinical setting .
- Pharmacokinetic Analysis : A pharmacokinetic study indicated that this compound has a higher bioavailability than valsartan alone when administered orally, suggesting potential for improved therapeutic outcomes in managing hypertension .
Data Tables
Parameter | Valsartan | This compound |
---|---|---|
Molecular Weight | 435.5 g/mol | 493.6 g/mol |
Protein Binding | 95% | 93% |
Bioavailability | ~40% | ~60% |
Half-Life | 5-9 hours | 8-12 hours |
Propriétés
IUPAC Name |
benzyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N5O3/c1-4-5-15-28(37)36(29(22(2)3)31(38)39-21-24-11-7-6-8-12-24)20-23-16-18-25(19-17-23)26-13-9-10-14-27(26)30-32-34-35-33-30/h6-14,16-19,22,29H,4-5,15,20-21H2,1-3H3,(H,32,33,34,35)/t29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKKFWDUSKMRNO-LJAQVGFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160342 | |
Record name | Valsartan benzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137863-20-8 | |
Record name | N-(1-Oxopentyl)-N-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137863-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valsartan benzyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137863208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valsartan benzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl (S)-N-(1-oxopentyl)-N-((2'-(1H-tetrazole-5-yl)-1,1'-biphenyl-4-yl)methyl)-L-valinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.551 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VALSARTAN BENZYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P0MPU907C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.